![molecular formula C7H11NO2 B2976065 2-Hydroxy-6-azaspiro[3.4]octan-7-one CAS No. 2169556-70-9](/img/structure/B2976065.png)

2-Hydroxy-6-azaspiro[3.4]octan-7-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

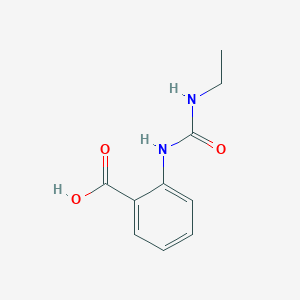

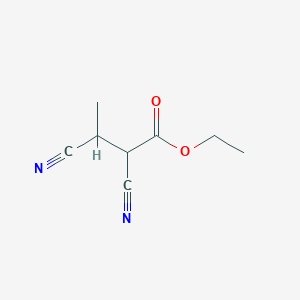

“2-Hydroxy-6-azaspiro[3.4]octan-7-one” is a chemical compound with the molecular formula C7H11NO2 and a molecular weight of 141.17. It is a white solid .

Synthesis Analysis

The synthesis of similar compounds, such as 2-azaspiro[3.4]octane, has been reported in the literature . The synthesis typically involves annulation strategies, with one approach involving the annulation of the cyclopentane ring and the remaining two approaches involving the annulation of the four-membered ring .Molecular Structure Analysis

The InChI code for a similar compound, 1-Hydroxy-6-aza-spiro[3.4]octan-7-one, is 1S/C7H11NO2/c9-5-1-2-7(5)3-6(10)8-4-7/h5,9H,1-4H2,(H,8,10) . This suggests that the compound has a spirocyclic structure with a seven-membered ring fused to a four-membered ring, and it contains a hydroxy group and a ketone group.Physical And Chemical Properties Analysis

“this compound” is a white solid . The compound has a molecular weight of 141.17.Applications De Recherche Scientifique

Cancer Treatment Research

Discovery of Potent HER-2 Sheddase Inhibitors

A novel class of inhibitors, including derivatives similar to "2-Hydroxy-6-azaspiro[3.4]octan-7-one," has been identified for the treatment of cancer by targeting the human epidermal growth factor receptor-2 (HER-2) sheddase. These compounds exhibit excellent pharmacodynamic and pharmacokinetic properties, reducing tumor size and enhancing the effects of trastuzumab in HER-2 overexpressing cancer models. This discovery opens avenues for developing targeted therapies for HER-2 positive cancers (W. Yao et al., 2007).

Peptide Synthesis

New Dipeptide Synthons

The synthesis of related spirocyclic compounds has been explored for use as novel dipeptide synthons in peptide synthesis. These findings are significant for developing new methodologies in peptide construction, providing new tools for drug discovery and biomolecular research (Giovanni Suter et al., 2000).

Organic Synthesis

Spirocyclic Compound Synthesis

Research has demonstrated the synthesis of 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives through a stereospecific [3+2] 1,3-cycloaddition, showcasing the versatility of spirocyclic compounds in organic synthesis. Such derivatives have potential applications in developing novel organic materials and as intermediates in the synthesis of complex molecules (A. Chiaroni et al., 2000).

Corrosion Inhibition

Green Corrosion Inhibitors

Studies on spirocyclopropane derivatives related to "this compound" have shown effectiveness as corrosion inhibitors for mild steel in acidic solutions. These findings are critical for the development of environmentally friendly corrosion inhibitors, which are vital for protecting industrial materials (M. Chafiq et al., 2020).

Orientations Futures

Propriétés

IUPAC Name |

2-hydroxy-6-azaspiro[3.4]octan-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c9-5-1-7(2-5)3-6(10)8-4-7/h5,9H,1-4H2,(H,8,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCHMPVXRMIHTHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC12CC(=O)NC2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[(3-cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]-N-cyclopropylacetamide](/img/structure/B2975982.png)

![8-(2-((4-methoxyphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2975984.png)

![2-{4-[4-(Dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}quinoline-4-carbonitrile](/img/structure/B2975985.png)

![(E)-2-cyano-N-(furan-2-ylmethyl)-3-[1-(furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2975989.png)

![2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-nitrophenyl)acetamide](/img/structure/B2975990.png)

![6,8-Dioxo-1,2,3,4-tetrahydropyrazino[1,2-c]pyrimidine-9-carbonitrile;hydrochloride](/img/structure/B2975993.png)

![2-Chloro-N-[1-(4-chlorophenyl)-2,2,2-trifluoroethyl]-N-methylacetamide](/img/structure/B2975995.png)

![Methyl [3-(aminomethyl)phenoxy]acetate](/img/structure/B2975996.png)

![N-(4-butylphenyl)-2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2975997.png)